molecular formula C22H28ClN3O5S B12479580 4-(3-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide

4-(3-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B12479580
M. Wt: 482.0 g/mol
InChI Key: HZGZFPSYPKFVKC-UHFFFAOYSA-N
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Description

4-(3-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a sulfonamide group, and a chlorophenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with a precursor compound in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C. The reaction is carefully controlled to prevent the temperature from exceeding 70°C. The intermediate product is then reacted with p-toluenesulfonic acid in a polar solvent at temperatures up to the solvent’s reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products with different functional groups.

Scientific Research Applications

4-(3-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can bind to enzymes or receptors, potentially inhibiting their activity. The chlorophenyl moiety may enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-chlorophenyl)carbonyl]phenoxy}-N-methylpyridine-2-carboxamide
  • 4-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-quinolinyl)phenyl ethyl ether

Uniqueness

4-(3-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H28ClN3O5S

Molecular Weight

482.0 g/mol

IUPAC Name

4-[3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C22H28ClN3O5S/c1-24(2)32(29,30)26-13-11-25(12-14-26)15-20(27)16-31-21-9-5-18(6-10-21)22(28)17-3-7-19(23)8-4-17/h3-10,20,27H,11-16H2,1-2H3

InChI Key

HZGZFPSYPKFVKC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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